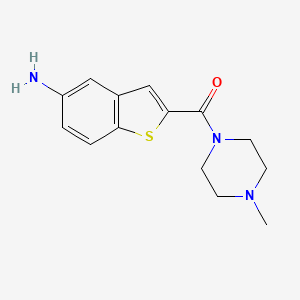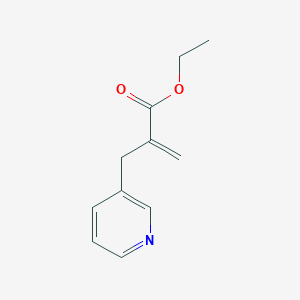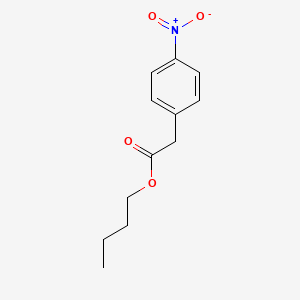
Methyl 6-Methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-Methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylate is a heterocyclic organic compound with significant applications in various fields of chemistry and biology This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-acetylpyridine with methyl chloroformate in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-Methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding dihydropyridine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used to replace the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Methyl 6-Methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of Methyl 6-Methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, cell proliferation, and apoptosis. Its ester group allows for easy modification, enabling the design of derivatives with enhanced biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-oxo-2H-pyran-3-carboxylate: Similar in structure but contains a pyran ring instead of a pyridine ring.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a tetrahydropyrimidine ring and exhibits different biological activities.
Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyrano[4,3-c]pyrazol-3-one: Contains a benzothiopyrano ring and is used in different chemical reactions.
Uniqueness
Methyl 6-Methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical transformations makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
methyl 6-methyl-2-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-5-3-4-6(7(10)9-5)8(11)12-2/h5-6H,3-4H2,1-2H3,(H,9,10) |
Clave InChI |
AUTKYARKJOXHJY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(=O)N1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine](/img/structure/B13871781.png)



![3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid](/img/structure/B13871818.png)


![[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid](/img/structure/B13871835.png)
![4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13871841.png)


